molecular formula C9H9ClO2S B3345462 3-Chloro-4-(methylthio)-benzoic acid methyl ester CAS No. 105442-23-7

3-Chloro-4-(methylthio)-benzoic acid methyl ester

Cat. No. B3345462
CAS RN: 105442-23-7
M. Wt: 216.68 g/mol
InChI Key: RKEOCHLSEHNYMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a method that has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving organoboron reagents . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-(methylthio)-benzoic acid methyl ester is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Biochemical Pathways

The affected biochemical pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound’s stability and ease of preparation suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is a key step in many synthetic processes, contributing to the creation of a wide range of organic compounds .

Action Environment

The action of 3-Chloro-4-(methylthio)-benzoic acid methyl ester is influenced by various environmental factors. The SM coupling reaction, in which the compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

Future Directions

The future directions for research on “3-Chloro-4-(methylthio)-benzoic acid methyl ester” and similar compounds could involve further exploration of their synthesis, properties, and potential applications . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

methyl 3-chloro-4-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEOCHLSEHNYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(methylthio)-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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